2-Bromonaphthalene CAS 580-13-2 properties
2-Bromonaphthalene CAS 580-13-2 properties
An In-depth Technical Guide to 2-Bromonaphthalene: Synthesis, Reactions, and Applications
Introduction
2-Bromonaphthalene (CAS 580-13-2) is a halogenated aromatic hydrocarbon that serves as a cornerstone intermediate in the field of organic synthesis.[1] Its structure, featuring a bromine atom at the C2 position of the naphthalene core, provides a versatile handle for a multitude of chemical transformations. This strategic placement makes it an indispensable building block for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, dyes, and advanced materials such as organic light-emitting diodes (OLEDs).[2][3] This guide offers a comprehensive overview of 2-Bromonaphthalene, from its fundamental properties and synthesis to its most critical applications in modern chemistry, particularly in the context of drug discovery and development.
Physicochemical and Spectroscopic Properties
The identity and purity of 2-Bromonaphthalene are established through its distinct physical properties and spectroscopic signatures. It typically appears as a white to pale yellow crystalline solid at room temperature.[4][5][6]
Table 1: Physicochemical Properties of 2-Bromonaphthalene
| Property | Value | Source(s) |
| CAS Number | 580-13-2 | [7] |
| Molecular Formula | C₁₀H₇Br | [5][7] |
| Molecular Weight | 207.07 g/mol | [5][8] |
| Appearance | White to pale yellow crystalline powder/solid | [4][7] |
| Melting Point | 52-55 °C | [7] |
| Boiling Point | 281-282 °C | [4] |
| Density | ~1.605 g/cm³ | [4][7] |
| Solubility | Insoluble in water; soluble in methanol, ether, benzene.[6][7] | [6][7] |
| Flash Point | 113 °C | [4] |
Table 2: Spectroscopic Data for 2-Bromonaphthalene
| Technique | Characteristic Data | Source(s) |
| ¹H NMR (CDCl₃) | δ ~7.99 (s, 1H), 7.78 (d, 1H), 7.72 (d, 1H), 7.68 (d, 1H), 7.53-7.46 (m, 3H) | [9] |
| Mass Spec (EI) | m/z peaks at 208, 206 (M+, Br isotopes), 127 (M-Br) | [5][8] |
| IR Spectroscopy | Key peaks associated with aromatic C-H and C=C stretching, and C-Br bond. | [5][10] |
Synthesis of 2-Bromonaphthalene
The preparation of high-purity 2-Bromonaphthalene is critical for its successful use in subsequent reactions. While several methods exist, including the Sandmeyer reaction of 2-naphthylamine, a robust and scalable laboratory procedure involves the bromination of β-naphthol.[11][12][13]
Synthesis from β-Naphthol via Triphenylphosphine Dibromide
This method, detailed in Organic Syntheses, is a reliable alternative to traditional Sandmeyer reactions.[11] The causality behind this choice lies in its generality and the formation of stable intermediates. The reaction proceeds by first forming a triphenylphosphine-bromine complex, which then acts as the brominating agent for the hydroxyl group of β-naphthol. A subsequent high-temperature rearrangement and elimination yield the desired product.
Caption: Workflow for the synthesis of 2-Bromonaphthalene from β-Naphthol.
Experimental Protocol: Synthesis from β-Naphthol[14]
-
Apparatus Setup: Equip a 500 mL three-necked, round-bottomed flask with a mechanical stirrer, a pressure-compensating dropping funnel, and a reflux condenser protected by a drying tube.
-
Complex Formation: Charge the flask with triphenylphosphine (144 g, 0.55 mole) and acetonitrile (125 mL). Cool the stirred solution in an ice bath. Add bromine (88 g, 0.55 mole) dropwise over 20-30 minutes, ensuring the internal temperature remains below 40°C.
-
Reaction with Naphthol: Once the bromine addition is complete, remove the ice bath. Add a solution of β-naphthol (72 g, 0.50 mole) in acetonitrile (100 mL) in one portion. Heat the reaction mixture to 60-70°C for at least 30 minutes.
-
Solvent Removal: Reconfigure the apparatus for simple distillation. Under aspirator pressure, distill the acetonitrile until the oil bath temperature reaches 110°C.
-
Thermolysis: Replace the condenser with a wide-bore glass tube leading to a water trap. Replace the oil bath with a Wood's metal bath. Raise the bath temperature to 200-220°C until all solids have melted. Increase the temperature to 340°C and maintain it until the evolution of hydrogen bromide gas ceases (approx. 20-30 minutes).
-
Workup and Purification: Cool the reaction mixture to ~100°C and pour it into a beaker to cool to room temperature. Add pentane (300 mL) and break up the resulting solid. Filter the solid by suction and wash it thoroughly with two 300 mL portions of pentane.
-
Isolation: Combine the pentane filtrates, wash with 20% sodium hydroxide, and dry over anhydrous magnesium sulfate. Pass the pentane extract through an alumina column. Evaporation of the pentane under reduced pressure yields 2-bromonaphthalene as a white solid.
Key Reactions and Applications in Drug Development
2-Bromonaphthalene's utility stems from the reactivity of its carbon-bromine bond, which is an excellent substrate for forming new carbon-carbon, carbon-nitrogen, and carbon-metal bonds.
Caption: Synthetic utility of 2-Bromonaphthalene as a precursor.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbons. For 2-bromonaphthalene, this reaction is frequently used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and electronic materials.[14] The choice of a palladium catalyst and a suitable base is critical for achieving high yields.[15][16] The reaction is valued for its functional group tolerance and generally mild conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reactant Preparation: In a microwave vial, combine 2-bromonaphthalene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable palladium catalyst (e.g., Pd/C, 1-2 mol%).
-
Reaction Medium: Add a solution of a base (e.g., K₂CO₃ or Na₂CO₃, 3.0 mmol) in water (3-5 mL).
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to the optimized temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).
-
Workup: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure biaryl compound.
Buchwald-Hartwig Amination
The formation of carbon-nitrogen bonds is paramount in drug development, as the amine functional group is ubiquitous in active pharmaceutical ingredients. The Buchwald-Hartwig amination provides a powerful palladium-catalyzed method to couple amines with aryl halides like 2-bromonaphthalene.[17][18] This reaction has largely replaced harsher classical methods due to its broad substrate scope and high functional group tolerance.[19][20] The choice of ligand is crucial and is often tailored to the specific amine and aryl halide partners.[21]
-
Inert Atmosphere: Charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol).
-
Reactant Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add 2-bromonaphthalene (1.0 mmol), the desired amine (1.2 mmol), and an anhydrous solvent (e.g., toluene or dioxane, 2 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-110°C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the desired N-arylnaphthalene derivative.
Organometallic Intermediate Formation
2-Bromonaphthalene is a valuable precursor for preparing organometallic reagents, which are potent nucleophiles for C-C bond formation.
-
Grignard Reagent: Reaction with magnesium metal yields 2-naphthylmagnesium bromide. This can be used in various reactions, such as carboxylation with CO₂ to form 2-naphthoic acid.[22]
-
Organolithium Reagent: Bromine-lithium exchange, typically using n-butyllithium at low temperatures, rapidly forms 2-naphthyllithium.[23][24] This reagent is highly reactive and can be quenched with a wide range of electrophiles.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. 2-Bromonaphthalene is classified as harmful if swallowed and causes serious eye irritation.[5][25]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[7][26] Work should be conducted in a well-ventilated fume hood.[27]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Prevent dust formation and inhalation. Wash hands thoroughly after handling.[26]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][7]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[7]
-
Skin: Wash off with soap and plenty of water.[7]
-
Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of water. Do NOT induce vomiting. Seek immediate medical attention.[7][25]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]
-
Conclusion
2-Bromonaphthalene is far more than a simple chemical; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its predictable reactivity in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination make it an invaluable precursor for drug discovery and materials science. A thorough understanding of its properties, reaction mechanisms, and safe handling procedures enables researchers to leverage this key building block to its full potential, accelerating the development of novel molecules that can address critical challenges in medicine and technology.
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